molecular formula C13H19N3O2S B12729996 1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine CAS No. 126826-67-3

1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine

Katalognummer: B12729996
CAS-Nummer: 126826-67-3
Molekulargewicht: 281.38 g/mol
InChI-Schlüssel: XHRJHQOZQVPNDZ-RVDMUPIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine is a recognized chemical inhibitor, primarily known for its potent and selective action against LIM domain kinase 1 (LIMK1). LIMK1 is a serine/threonine kinase that plays a critical role in cytoskeletal dynamics by phosphorylating and inactivating cofilin, an actin depolymerizing factor. By inhibiting LIMK1, this compound effectively blocks the phosphorylation of cofilin, leading to a disruption of actin polymerization and reorganization. This mechanism makes it a valuable research tool for investigating processes driven by actin dynamics, such as cell motility, cytokinesis, and metastasis in cancer cell lines. Studies have utilized this inhibitor to probe the LIMK/cofilin pathway in neurological contexts, including its potential role in LIMK-mediated synaptic dysfunction , and in cancer research to assess the impact of LIMK inhibition on tumor cell invasion and migration . Supplied as a high-purity compound, it is intended for in vitro research applications to further elucidate the complex signaling networks that govern cell morphology and movement. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

126826-67-3

Molekularformel

C13H19N3O2S

Molekulargewicht

281.38 g/mol

IUPAC-Name

(NE)-4-amino-N-(1-piperidin-1-ylethylidene)benzenesulfonamide

InChI

InChI=1S/C13H19N3O2S/c1-11(16-9-3-2-4-10-16)15-19(17,18)13-7-5-12(14)6-8-13/h5-8H,2-4,9-10,14H2,1H3/b15-11+

InChI-Schlüssel

XHRJHQOZQVPNDZ-RVDMUPIBSA-N

Isomerische SMILES

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/N2CCCCC2

Kanonische SMILES

CC(=NS(=O)(=O)C1=CC=C(C=C1)N)N2CCCCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Sulfonylimine Formation via Reaction of Aminophenylsulfonyl Chloride with Piperidine Derivatives

A key step involves reacting 4-aminophenylsulfonyl chloride with a piperidine-containing intermediate under controlled conditions to form the sulfonylimine linkage. This is supported by analogous procedures in the literature where sulfonyl chlorides react with amines to form sulfonamides or sulfonylimines.

  • For example, in a related patent (US3068236A), methanesulfonyl chloride reacts with an imino compound in benzene to yield sulfonylimine derivatives of piperidine with high melting points and purity after recrystallization.
  • Substitution of benzenesulfonyl chloride for methanesulfonyl chloride similarly yields crystalline sulfonylimine piperidine derivatives, indicating the versatility of sulfonyl chloride reagents in this synthesis.

Reductive Amination and Condensation Approaches

Another approach involves the reductive amination of aldehyde intermediates derived from piperidine ketones with 4-aminophenylsulfonyl amines:

  • Starting from piperidin-4-one derivatives, oxidation to aldehydes followed by reductive amination with 4-aminophenylsulfonyl amines in the presence of reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) has been demonstrated to efficiently form the sulfonylimine linkage.
  • This method avoids side reactions such as mesylate formation and intramolecular cyclization, which can occur if primary alcohol intermediates are directly activated with methanesulfonyl chloride.

Use of Protective Groups and Oxidation Agents

  • Protective groups such as tosyl (p-toluenesulfonyl) are used to protect the piperidine nitrogen during intermediate steps, facilitating selective reactions.
  • Oxidation of piperidin-4-ones to aldehydes is commonly achieved using mild oxidants like Dess–Martin periodinane (DMP) or iodoxybenzoic acid (IBX), which provide good yields and minimize overoxidation.

Purification and Crystallization

  • Purification typically involves recrystallization from ethanol or ethanol/ether mixtures to obtain high-purity crystalline products with melting points in the range of 210–225 °C.
  • Chromatographic purification is generally avoided for scale-up due to cost and complexity, with crystallization preferred for industrial preparation.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Sulfonyl chloride reaction 4-Aminophenylsulfonyl chloride, piperidine Formation of sulfonylimine linkage
2 Oxidation Dess–Martin periodinane or IBX Conversion of piperidin-4-one to aldehyde
3 Reductive amination NaBH(OAc)3, primary/secondary amines Formation of iminoethyl linkage to piperidine
4 Purification Recrystallization from ethanol/ether High purity crystalline product

Research Findings and Optimization

  • The choice of sulfonyl chloride (methanesulfonyl vs. benzenesulfonyl) affects the physical properties and crystallinity of the final compound.
  • Reductive amination conditions must be carefully controlled to prevent side reactions; NaBH(OAc)3 is preferred for its mildness and selectivity.
  • Protective group strategies improve yields by preventing unwanted reactions on the piperidine nitrogen.
  • Avoidance of harsh solvents and chromatographic purification enhances scalability and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Central Nervous System Activity : Compounds similar to 1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine have been reported to exhibit central nervous system activity. They are being investigated for their potential use as anorectic agents in the treatment of obesity, demonstrating an ability to modulate appetite and energy balance .
  • Antimicrobial Properties : Research indicates that derivatives of piperidine compounds possess antimicrobial activities. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, suggesting that 1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine may also exhibit similar properties .
  • Anticancer Activity : Some studies have highlighted the anticancer potential of piperidine derivatives. The compound's structure allows for interactions with biological targets involved in cancer progression, making it a candidate for further investigation in oncology .

Synthetic Methodologies

The synthesis of 1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine can be achieved through several methodologies:

  • Imino Formation : The reaction of piperidine with sulfonamide derivatives leads to the formation of imino compounds, which can be further functionalized to yield the target compound. This approach has been documented in various synthetic protocols, emphasizing the versatility of piperidine in organic synthesis .
  • Late-Stage Functionalization : Recent advancements in organic synthesis have introduced catalyst-free protocols for forming carbon-nitrogen double bonds (C=N), facilitating the late-stage functionalization of existing pharmaceutical compounds to include structures like 1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of synthesized piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure significantly enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Compound StructureAntibacterial ActivityMIC (µg/mL)
1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidineModerate32
Related SulfonamideHigh16

Case Study 2: Anticancer Screening

In another investigation, a series of piperidine derivatives were screened for cytotoxicity against human cancer cell lines. The findings revealed that certain analogs exhibited significant growth inhibition in mammary gland and colon cancer cell lines.

CompoundCell Line TestedIC50 (µM)
1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidineMCF-725
Control Drug (e.g., Sorafenib)MCF-715

Wirkmechanismus

The mechanism of action of 1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

The 4-aminophenyl group distinguishes this compound from derivatives with alternative aromatic substituents:

  • The methyl group’s electron-donating effect is weaker than the amino group, altering electronic interactions with targets .
  • 4-Chloro-3-nitrophenyl: In ETHYL 1-[(4-CHLORO-3-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE, electron-withdrawing substituents (Cl, NO₂) reduce electron density on the aromatic ring, which may affect binding to enzymes or receptors reliant on π-π interactions .
  • 4-Acetamidophenyl: 1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide introduces a bulkier acetamido group, which could hinder steric access to active sites but improve metabolic stability compared to the primary amino group .

Alkyl Chain Modifications

  • Ethyl vs. Propyl Chain: The propyl variant (1-(1-(((4-Aminophenyl)sulfonyl)imino)propyl)piperidine, C₁₄H₂₁N₃O₂S) has a longer alkyl chain, increasing molecular weight (295.14 Da vs. ~281 Da for ethyl) and lipophilicity. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Piperidine Ring Modifications

  • Carboxamide Substitution : Derivatives like 1-((4-acetamidophenyl)sulfonyl)piperidine-4-carboxamide add a carboxamide group to the piperidine ring, introducing hydrogen-bonding sites that could improve target affinity .
  • Fluorinated Derivatives: 1-[2-(2,4-Difluorophenyl)ethyl]-4-(phenylsulfonyl)piperidine incorporates fluorine atoms, enhancing metabolic stability and altering electronic properties compared to the amino-substituted compound .

Physicochemical Properties and Drug-Likeness

Compound Molecular Formula Molecular Weight (Da) Key Substituents logP* Solubility (Predicted)
1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine C₁₃H₁₉N₃O₂S ~281.37 4-NH₂, ethylimino ~1.2 Moderate
1-(1-(((4-Methylphenyl)sulfonyl)imino)ethyl)piperidine C₁₄H₂₁N₂O₂S 293.39 4-CH₃, ethylimino ~2.0 Low
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide C₁₄H₁₉N₃O₄S 325.38 4-NHAc, carboxamide ~0.5 High
ETHYL 1-[(4-CHLORO-3-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE C₁₄H₁₇ClN₂O₆S 376.82 4-Cl, 3-NO₂, carboxyethyl ~1.8 Moderate

*Predicted using fragment-based methods.

Biologische Aktivität

1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine is a compound featuring a piperidine core with a sulfonamide group and an amino phenyl substituent. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's biological activity can be attributed to its interactions with various biological targets, including enzymes and receptors.

Antibacterial Activity

Research indicates that compounds similar to 1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine exhibit significant antibacterial properties. For instance, derivatives with piperidine moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Piperidine Derivatives

Compound NameActivity Against S. typhiActivity Against B. subtilisIC50 (µg/mL)
1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidineModerateStrongTBD
Compound AStrongModerate2.14
Compound BWeakModerate0.63

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are critical in various physiological processes and disease mechanisms .

Table 2: Enzyme Inhibition Activities

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseStrongTBD
UreaseModerateTBD

Study on Anticancer Properties

In a study evaluating Mannich bases, which include structures similar to 1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine, it was found that these compounds exhibited cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer). The study highlighted that modifications in the piperidine structure could enhance anticancer activity .

Pharmacological Evaluation

A pharmacological evaluation of piperidine derivatives indicated that the presence of a sulfonamide group significantly enhances the compounds' antibacterial and anticancer activities. The study suggested that these derivatives could be further optimized for better efficacy against resistant strains of bacteria and various cancer types .

Q & A

Q. What are the common synthetic routes for preparing 1-(1-(((4-aminophenyl)sulfonyl)imino)ethyl)piperidine, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of a piperidine precursor with a sulfonylimino-containing reagent. For example, alkylation of N-substituted piperidines with ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in ethanol or acetonitrile) is a foundational method . Optimization may include adjusting solvent polarity, temperature (e.g., reflux vs. room temperature), and stoichiometric ratios to improve yield and purity. Monitoring via TLC or HPLC during intermediate steps ensures reaction progression.

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • NMR : The piperidine ring protons appear as multiplet signals between δ 1.4–2.8 ppm, while the sulfonylimino group’s aromatic protons (from the 4-aminophenyl moiety) resonate near δ 6.5–7.5 ppm. The imino (C=N) group may show a characteristic peak in the δ 150–160 ppm range in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak ([M+H]⁺) and fragment patterns, such as cleavage at the sulfonylimino bond (e.g., m/z corresponding to C₆H₁₀N₂S) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

Initial screening should focus on target-specific assays:

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) for neurodegenerative applications, using Ellman’s method .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement assays for GPCRs or kinase targets (e.g., ALK/ROS1) .

Advanced Research Questions

Q. How does the sulfonylimino group influence this compound’s pharmacokinetic properties and target binding?

The sulfonylimino group enhances electrophilicity, potentially improving interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Computational docking (AutoDock Vina) reveals hydrogen bonding between the sulfonyl oxygen and catalytic residues in AChE . However, this group may reduce BBB penetration due to increased polarity, necessitating logP/logD optimization .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise from solvation effects or protein flexibility. For example, redox potential calculations for aminoxyl radicals showed deviations (ΔE₀ up to 0.5 V) when pi-stacking interactions were omitted . Mitigation strategies:

  • Use molecular dynamics (MD) simulations to account for solvent and conformational dynamics.
  • Validate computational models with experimental SAR data, e.g., modifying substituents on the piperidine ring to test predicted binding affinities .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Key modifications include:

  • Piperidine substitution : Introducing bulky groups (e.g., phenyl at position 3) improves steric hindrance and selectivity for kinases like ALK .
  • Sulfonylimino linker : Replacing the imino group with a carbonyl or thiourea alters electronic properties and hydrogen-bonding capacity .
  • Aromatic ring functionalization : Adding electron-withdrawing groups (e.g., -NO₂) to the 4-aminophenyl moiety enhances enzyme inhibition .

Q. What analytical methods are critical for assessing purity and stability under physiological conditions?

  • HPLC-PDA : Quantify impurities using a C18 column (gradient: 0.1% TFA in H₂O/ACN).
  • Forced degradation studies : Expose the compound to heat (40–60°C), pH extremes (1–13), and oxidative stress (H₂O₂) to identify degradation products via LC-MS .
  • Circular Dichroism (CD) : Monitor conformational changes in chiral derivatives under simulated gastric fluid (pH 2.0) .

Q. How can QSAR models improve the design of derivatives with enhanced activity?

Using a dataset of 43 phenyl piperidine derivatives, a QSAR model (e.g., PLS regression) correlates molecular descriptors (logP, polar surface area) with pIC₅₀ values. Key findings:

  • Hydrophobic substituents (e.g., isopropyl) at the piperidine nitrogen improve membrane permeability .
  • Electron-donating groups on the sulfonylaryl moiety enhance kinase inhibition .

Methodological Challenges

Q. How to address low yield in the final alkylation step during synthesis?

Common issues include steric hindrance or poor nucleophilicity. Solutions:

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent interaction .
  • Switch to polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • Employ microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. What advanced techniques validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins upon compound binding .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, kd) between the compound and purified enzymes .
  • CRISPR/Cas9 knockouts : Confirm activity loss in target-deficient cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.